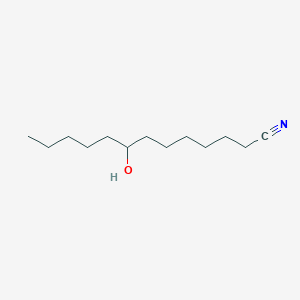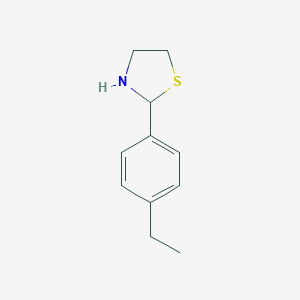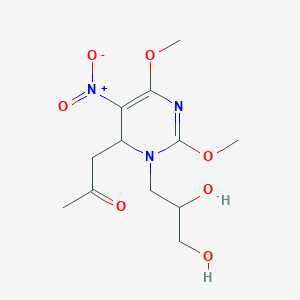
1-(3-(2,3-Dihydroxypropyl)-3,4-dihydro-2,6-dimethoxy-5-nitro-4-pyrimidinyl)-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Azodicarbonyl)dipiperidine is a chemical compound with the molecular formula C12H20N4O2. It is known for its role as a reagent in various organic synthesis reactions, particularly in the Mitsunobu reaction. This compound is characterized by its azodicarbonyl functional group, which is responsible for its reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(Azodicarbonyl)dipiperidine can be synthesized through the reaction of piperidine with azodicarbonyl compounds under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the azodicarbonyl group.
Industrial Production Methods: Industrial production of 1,1’-(Azodicarbonyl)dipiperidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the azodicarbonyl group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
1,1’-(Azodicarbonyl)dipiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, which is employed to form carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1’-(Azodicarbonyl)dipiperidine involves its azodicarbonyl functional group, which can participate in various chemical reactions. The compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
1,1’-(Azodicarbonyl)dipiperidine can be compared with other similar compounds, such as:
Azodicarboxylic acid diethyl ester: This compound also contains an azodicarbonyl group and is used in similar reactions.
Azodicarboxylic acid dimethyl ester: Another similar compound with comparable reactivity and applications.
Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structure and reactivity, which make it particularly useful in the Mitsunobu reaction and other organic synthesis processes.
属性
CAS 编号 |
156360-67-7 |
|---|---|
分子式 |
C12H19N3O7 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
InChI 键 |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
规范 SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
同义词 |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


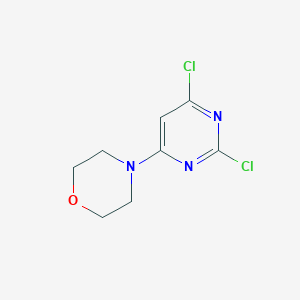
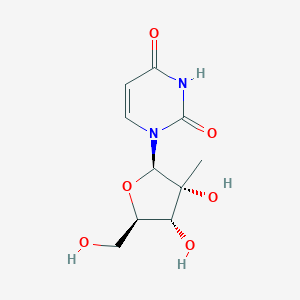


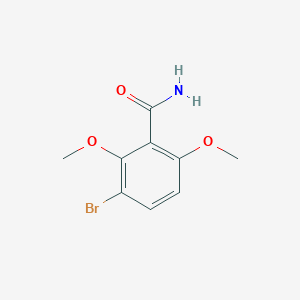
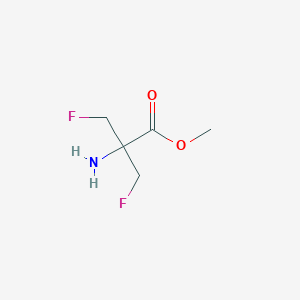
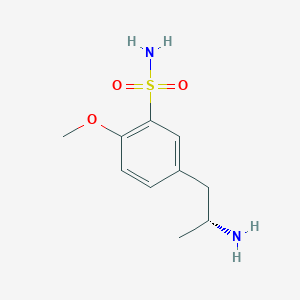

![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
